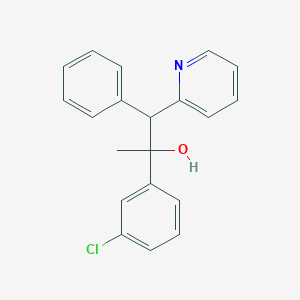
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and immune function.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been studied for its potential therapeutic applications in various fields, including pain management, cancer treatment, and neurological disorders. It has been shown to have analgesic properties, which make it a promising candidate for the treatment of chronic pain. 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has also been investigated for its anti-tumor effects in cancer cells, and its ability to modulate immune function makes it a potential immunomodulatory agent. Additionally, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and immune function. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily located in the peripheral nervous system and immune cells. Activation of these receptors by 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol leads to a cascade of intracellular signaling events, resulting in the modulation of various physiological processes.
Effets Biochimiques Et Physiologiques
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been shown to modulate various physiological processes, including pain sensation, inflammation, immune function, and neuroprotection. Activation of CB1 receptors by 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol leads to the inhibition of pain sensation and the modulation of mood and appetite. Activation of CB2 receptors by 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol leads to the modulation of immune function and the inhibition of inflammation. Additionally, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol in lab experiments is its potency and specificity for the CB1 and CB2 receptors. This allows for precise modulation of these receptors and the downstream physiological processes they regulate. Additionally, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been extensively studied in various animal models, which provides a wealth of data on its pharmacological properties and potential therapeutic applications. However, one of the limitations of using 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol in lab experiments is its potential for off-target effects and toxicity. Careful dose titration and monitoring of physiological parameters is necessary to ensure the safety of experimental subjects.
Orientations Futures
There are several future directions for the study of 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol. One potential direction is the development of novel analogs with improved pharmacological properties and reduced toxicity. Another direction is the investigation of 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol in human clinical trials for its potential therapeutic applications. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol and its downstream effects on various physiological processes. Overall, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol is a promising candidate for the development of novel therapeutics for various diseases and disorders.
Méthodes De Synthèse
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol can be synthesized by reacting 1-(2,4-dichlorophenyl)-2-(1H-pyrrol-1-yl)ethanone with 3-chlorobenzylmagnesium bromide, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol. The synthesis method has been optimized to achieve high yields and purity of the final product.
Propriétés
Numéro CAS |
13997-39-2 |
|---|---|
Nom du produit |
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol |
Formule moléculaire |
C20H18ClNO |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C20H18ClNO/c1-20(23,16-10-7-11-17(21)14-16)19(15-8-3-2-4-9-15)18-12-5-6-13-22-18/h2-14,19,23H,1H3 |
Clé InChI |
SIQJKXNPTOTGHR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)Cl)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
SMILES canonique |
CC(C1=CC(=CC=C1)Cl)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
Autres numéros CAS |
13997-39-2 |
Synonymes |
1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol, (R*,R*)-(+-)-isomer 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol, (R*,S*)-(+-)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



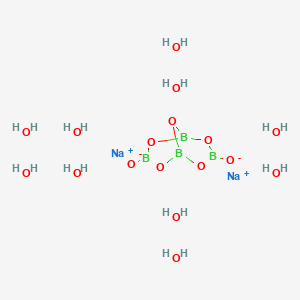
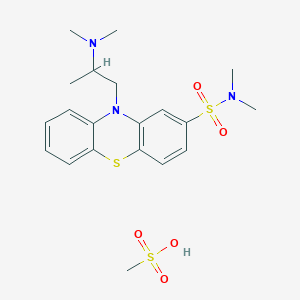
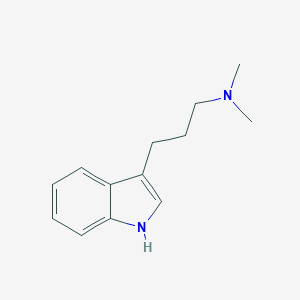
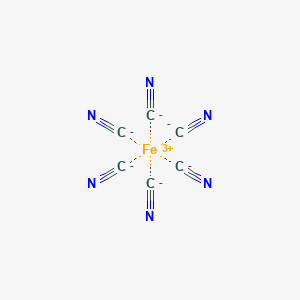
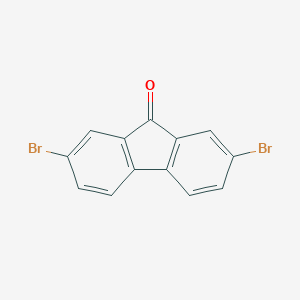
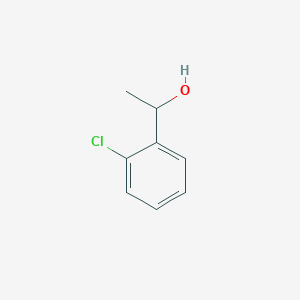
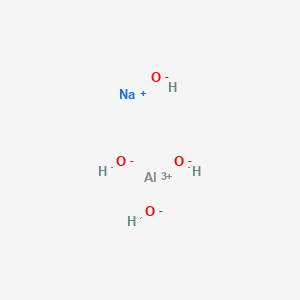
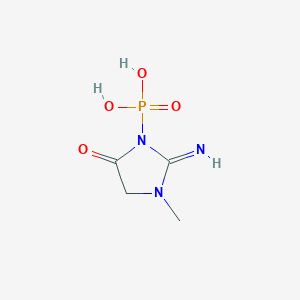
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
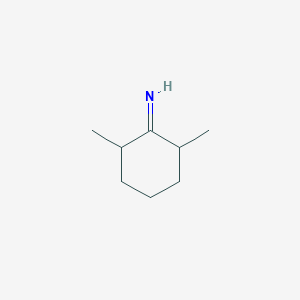
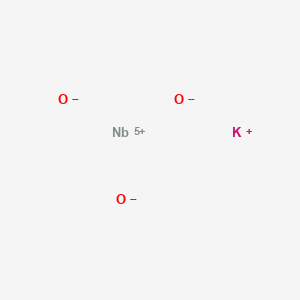
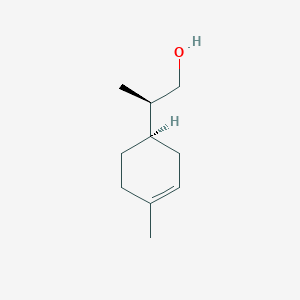
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)